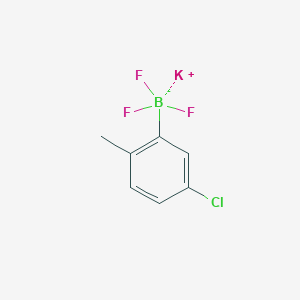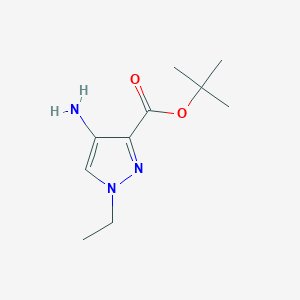![molecular formula C8H15NO B13570771 3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
3-Oxabicyclo[3.3.1]nonan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxabicyclo[331]nonan-7-amine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.3.1]nonan-7-amine can be achieved through several methods. One common approach involves the reaction of 3-aryl-2-nitroprop-2-en-1-ols with (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts (MDOs). This reaction proceeds through a domino Michael-hemiacetalization-Michael reaction, followed by PCC oxidation, yielding the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.3.1]nonan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Oxabicyclo[3.3.1]nonan-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.3.1]nonan-7-amine involves the inhibition of key redox enzymes, leading to increased reactive oxygen species (ROS) and subsequent mitochondrial damage and DNA damage. This ultimately results in apoptosis of the target cells .
Comparison with Similar Compounds
Similar Compounds
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine hydrochloride: This compound shares a similar bicyclic structure but includes fluorine atoms, which may alter its chemical properties and biological activity.
3-Oxabicyclo[3.3.1]nonenes: These compounds have been studied for their inhibitory activity against tyrosyl-DNA phosphodiesterase 1, similar to 3-Oxabicyclo[3.3.1]nonan-7-amine.
Uniqueness
This compound is unique due to its specific amine group and the presence of an oxygen atom within the bicyclic framework. This structural feature contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-oxabicyclo[3.3.1]nonan-7-amine |
InChI |
InChI=1S/C8H15NO/c9-8-2-6-1-7(3-8)5-10-4-6/h6-8H,1-5,9H2 |
InChI Key |
QNZCFMWVLJMIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC1COC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


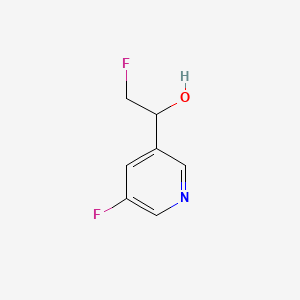

![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)
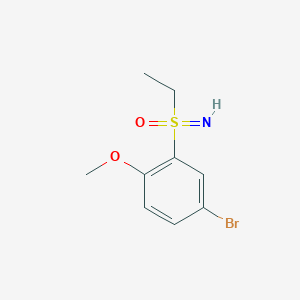
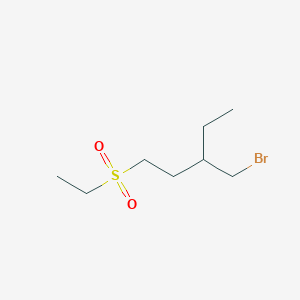


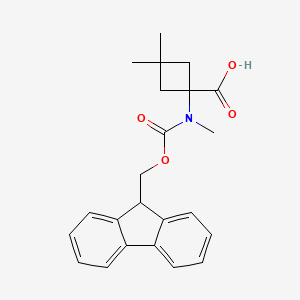
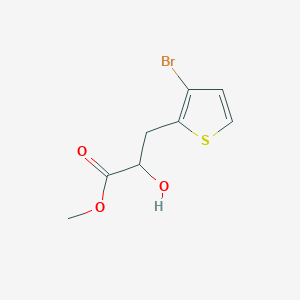
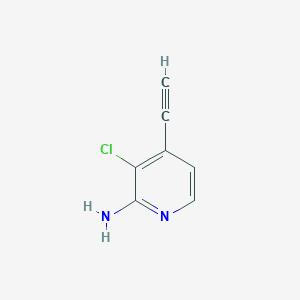
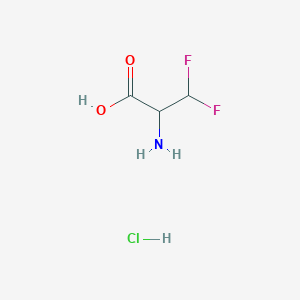
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
